Methyl 2-hydroxy-3,5-diiodobenzoate

Description

BenchChem offers high-quality Methyl 2-hydroxy-3,5-diiodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-3,5-diiodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

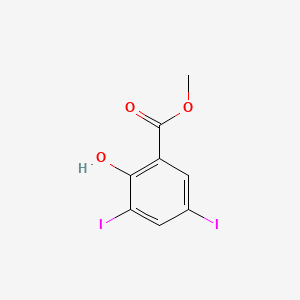

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPLRLCRSBLCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-3,5-diiodobenzoate

Foreword: The rigorous structural elucidation of chemical entities is the bedrock of modern chemical research and drug development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide focuses on Methyl 2-hydroxy-3,5-diiodobenzoate, a heavily substituted aromatic ester. While publicly available, consolidated experimental spectra for this specific compound are scarce, this document serves as an expert-level guide to the ab initio characterization process. We will leverage first principles of spectroscopy and comparative data from close structural analogs to predict, interpret, and validate the expected spectroscopic data (NMR, IR, and MS). This approach mirrors the real-world workflow of a research scientist encountering a novel or sparsely documented molecule.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. Methyl 2-hydroxy-3,5-diiodobenzoate possesses several key features that will manifest distinctly in its spectra: a phenolic hydroxyl group, a methyl ester, and a trisubstituted aromatic ring bearing two heavy iodine atoms. Each feature provides a unique spectroscopic handle.

Our analytical workflow is designed as a self-validating system, where data from each technique corroborates the others to build a cohesive and undeniable structural proof.

Caption: A typical workflow for comprehensive structural elucidation.

Below is the structure of Methyl 2-hydroxy-3,5-diiodobenzoate with standardized numbering for consistent reference throughout this guide.

Caption: Structure and atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For Methyl 2-hydroxy-3,5-diiodobenzoate, we will perform both ¹H and ¹³C NMR.

Expertise & Causality: Experimental Protocol

The choice of solvent is critical in NMR. While CDCl₃ is common, the phenolic proton (-OH) signal is often broad and can exchange with trace amounts of acidic protons, making it difficult to observe.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of Methyl 2-hydroxy-3,5-diiodobenzoate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is a superior solvent for this analysis because it forms a hydrogen bond with the phenolic proton, slowing down its exchange rate. This results in a sharper, more observable -OH signal, often appearing as a distinct singlet.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic protons.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of all proton signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be subsequently run to differentiate between CH, CH₂, and CH₃ groups.

-

(Optional) D₂O Exchange: To definitively confirm the phenolic -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear.

Predicted ¹H NMR Data and Interpretation

The heavy iodine atoms are strongly electron-withdrawing and will exert a significant deshielding effect (shifting signals downfield) on adjacent protons.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| -OH | 10.0 - 11.0 | Broad Singlet | 1H | The phenolic proton is highly deshielded due to hydrogen bonding with the solvent (DMSO) and intramolecularly with the ester carbonyl. Its signal will disappear upon D₂O exchange. |

| Ar-H 6 | ~ 8.2 | Doublet (d) | 1H | This proton is ortho to the carbonyl group and meta to an iodine atom. The ortho-relationship to the electron-withdrawing ester group results in significant deshielding. It will be split into a doublet by H4 (⁴J ≈ 2-3 Hz). |

| Ar-H 4 | ~ 8.0 | Doublet (d) | 1H | This proton is between two iodine atoms, experiencing strong deshielding. It will be split into a doublet by H6 (⁴J ≈ 2-3 Hz). |

| -OCH ₃ | ~ 3.9 | Singlet (s) | 3H | This is a typical chemical shift for methyl ester protons. As there are no adjacent protons, it appears as a sharp singlet.[1] |

Predicted ¹³C NMR Data and Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbons directly bonded to the electronegative oxygen and iodine atoms will be significantly affected.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C =O (C7) | ~ 168 | Typical chemical shift for an ester carbonyl carbon.[2] |

| Ar-C 2 (-OH) | ~ 158 | The carbon attached to the hydroxyl group is highly deshielded. |

| Ar-C 1 (-COOCH₃) | ~ 115 | The ipso-carbon attached to the ester group. |

| Ar-C 6 | ~ 142 | Aromatic CH carbon, deshielded by the adjacent ester group. |

| Ar-C 4 | ~ 140 | Aromatic CH carbon, deshielded by flanking iodine atoms. |

| Ar-C 3 (-I) | ~ 85 | The carbon directly bonded to iodine shows a characteristic upfield shift due to the heavy atom effect, despite iodine's electronegativity. |

| Ar-C 5 (-I) | ~ 88 | Similar to C3, this carbon is shielded by the heavy iodine atom. |

| -OC H₃ (C8) | ~ 53 | Typical chemical shift for a methyl ester carbon.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise & Causality: Experimental Protocol

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid Methyl 2-hydroxy-3,5-diiodobenzoate powder directly onto the ATR crystal.

-

Rationale: ATR is a modern, reliable technique for solid samples that requires minimal preparation and avoids the complications of making KBr pellets or mulls. It ensures good contact and produces a high-quality spectrum.

-

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals from the final spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The predicted spectrum will be dominated by strong absorptions from the O-H and C=O groups. The spectrum of the parent acid, 2-hydroxy-3,5-diiodobenzoic acid, shows a very broad O-H stretch characteristic of a carboxylic acid dimer.[3] For the methyl ester, this will be replaced by a sharper phenolic O-H stretch and new C-H signals from the methyl group.

| Predicted Absorption (cm⁻¹) | Bond Vibration | Intensity | Rationale & Notes |

| ~ 3200 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding. This is a key indicator of the hydroxyl group.[4] |

| ~ 3080 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| ~ 2960 | C-H stretch (aliphatic) | Medium | Asymmetric stretch of the methyl (-CH₃) group.[4] |

| ~ 1685 | C=O stretch (ester) | Strong, Sharp | A very strong and sharp peak, characteristic of a conjugated ester carbonyl. The position is slightly higher than a typical ketone due to the ester oxygen.[4] |

| ~ 1600, ~1470 | C=C stretch (aromatic) | Medium-Strong | These peaks are diagnostic for the benzene ring itself. |

| ~ 1250 | C-O stretch (ester/aryl) | Strong | Corresponds to the stretching of the C-O bonds of the ester group and the phenolic C-O bond. |

| Below 850 | C-I stretch & C-H bend | Medium-Strong | The low-frequency region contains the heavy C-I bond vibrations and out-of-plane C-H bending ("oop") bands that are characteristic of the substitution pattern on the ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Expertise & Causality: Experimental Protocol

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Rationale: GC-MS is ideal as it provides separation from any potential impurities before the sample enters the ion source, ensuring the resulting mass spectrum is of the pure compound.

-

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This will eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Predicted Mass Spectrum and Fragmentation

The molecular weight of Methyl 2-hydroxy-3,5-diiodobenzoate (C₈H₆I₂O₃) is 403.84 g/mol . The mass spectrum will be characterized by a visible molecular ion peak and several key fragment ions. The presence of two iodine atoms will create a distinctive isotopic pattern, though the primary isotope ¹²⁷I is by far the most abundant.

| Predicted m/z | Proposed Fragment Ion | Rationale for Fragmentation |

| 404 | [C₈H₆I₂O₃]⁺• | Molecular Ion (M⁺•) . The parent ion, representing the intact molecule minus one electron. |

| 373 | [M - •OCH₃]⁺ | Loss of a methoxy radical. A common fragmentation pathway for methyl esters, resulting from alpha-cleavage. This is often a prominent peak.[5] |

| 345 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. Cleavage of the bond between the aromatic ring and the ester group. |

| 277 | [M - I]⁺ | Loss of an iodine radical. Cleavage of a C-I bond. |

| 120 | [HOC₆H₃CO]⁺• | Loss of I₂ and •OCH₃. This would represent a highly rearranged fragment and is less likely to be a primary fragment but may appear. A similar m/z 120 peak is the base peak for methyl salicylate, formed by loss of methanol.[5] |

A primary fragmentation pathway likely involves the initial loss of the methoxy radical.

Caption: A plausible major fragmentation route for Methyl 2-hydroxy-3,5-diiodobenzoate.

Conclusion

By integrating the predicted data from NMR, IR, and MS, we can construct a comprehensive and validated spectroscopic profile of Methyl 2-hydroxy-3,5-diiodobenzoate. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. The IR spectrum will provide unequivocal evidence of the key hydroxyl and ester functional groups. Finally, mass spectrometry will confirm the molecular weight and support the structure through predictable fragmentation patterns. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for any research or development application.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3,5-diiodo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzoic acid, 2-hydroxy-3,5-diiodo- [webbook.nist.gov]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Characterization of Methyl 2-hydroxy-3,5-diiodobenzoate (CAS 18071-50-6)

[1]

Executive Summary

This technical guide provides a comprehensive characterization framework for Methyl 2-hydroxy-3,5-diiodobenzoate (CAS 18071-50-6). As a halogenated derivative of methyl salicylate, this compound serves as a critical intermediate in the synthesis of bioactive iodinated salicylamides and potential radiopaque agents. Its high lipophilicity and specific substitution pattern require tailored analytical protocols to ensure purity and structural integrity during drug development workflows.

This document outlines the physiochemical baseline, synthesis logic, and validated analytical methodologies (HPLC, NMR, MS) required for the rigorous identification and quantification of this compound.

Chemical Identity & Physiochemical Properties[2]

The core molecule is a benzoate ester characterized by two iodine atoms at the meta positions relative to the hydroxyl group. This substitution pattern significantly alters the electronic environment of the aromatic ring compared to the parent methyl salicylate, enhancing acidity and lipophilicity.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Chemical Name | Methyl 2-hydroxy-3,5-diiodobenzoate |

| CAS Number | 18071-50-6 |

| Molecular Formula | C₈H₆I₂O₃ |

| Molecular Weight | 403.94 g/mol |

| SMILES | COC(=O)C1=C(O)C(I)=CC(I)=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Chloroform, DCM; Insoluble in water |

| Melting Point | ~95–98 °C (Predicted based on structural analogs) |

| pKa (Phenolic) | ~6.5 (Acidified by electron-withdrawing Iodine atoms) |

Synthesis & Impurity Profiling

Understanding the synthesis pathway is essential for predicting impurity profiles. The standard route involves the electrophilic aromatic substitution (iodination) of methyl salicylate.

Mechanistic Insight

The hydroxyl group at position 2 directs the iodine electrophiles to the ortho (C3) and para (C5) positions. Incomplete reaction leads to mono-iodinated impurities, while over-reaction or hydrolysis can yield the free acid.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and potential critical quality attributes (CQAs).

Figure 1: Synthesis pathway of Methyl 2-hydroxy-3,5-diiodobenzoate highlighting the sequential iodination mechanism and potential hydrolytic degradation.

Analytical Characterization Protocols

To validate the identity and purity of CAS 18071-50-6, a multi-modal approach is required. The high iodine content makes Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) particularly diagnostic.

A. High-Performance Liquid Chromatography (HPLC)

Due to the two iodine atoms, the molecule is highly hydrophobic. A standard C18 column with a high organic gradient is necessary to elute the compound within a reasonable timeframe.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 50% B (Isocratic hold to elute polar impurities)

-

2-15 min: 50% → 95% B (Linear gradient)

-

15-20 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 310 nm (iodinated phenolate band).

-

Rationale: The 50% starting organic concentration prevents precipitation of the hydrophobic analyte while ensuring separation from the more polar mono-iodinated impurities.

B. Nuclear Magnetic Resonance (1H NMR)

The symmetry and substitution pattern provide a distinct "fingerprint" in the aromatic region.

Expected Spectral Features (in DMSO-d6):

-

δ ~11.0 ppm (1H, s): Phenolic -OH (Deshielded by intramolecular H-bonding to the ester carbonyl).

-

δ ~8.2 ppm (1H, d, J = 2.2 Hz): Aromatic H6 (Ortho to ester, meta to OH).

-

δ ~8.0 ppm (1H, d, J = 2.2 Hz): Aromatic H4 (Ortho to OH, flanked by Iodines).

-

δ ~3.9 ppm (3H, s): Methyl ester (-OCH₃).

Note: The coupling constant (J ~2 Hz) is characteristic of meta-coupling, confirming the 3,5-substitution pattern.

C. Mass Spectrometry (LC-MS)

Iodine has a unique mass defect and no natural isotopes (monoisotopic mass ~126.9). However, the presence of two iodines creates a significant mass shift.

-

Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.

-

Negative Mode (Preferred): [M-H]⁻ at m/z ~402.9 due to the acidic phenolic proton.

-

Positive Mode: [M+H]⁺ at m/z ~404.9.

-

-

Fragmentation: Look for loss of Iodine (Δm = 127) or loss of the methoxy group (Δm = 31).

Structural Elucidation Strategy

The following workflow describes the decision logic for confirming the structure of a synthesized batch.

Figure 2: Decision tree for the structural validation of Methyl 2-hydroxy-3,5-diiodobenzoate.

Handling, Stability & Safety

Safety Profile:

-

Hazards: As an alkylating agent derivative and halogenated compound, it acts as a skin and eye irritant.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

Stability & Storage:

-

Light Sensitivity: Iodinated compounds are prone to photolytic dehalogenation. Store in amber vials.

-

Hydrolysis Risk: The ester bond is susceptible to hydrolysis in basic conditions. Store in a cool, dry environment, preferably under inert gas (Nitrogen/Argon) if stored long-term.

References

-

PubChem Database. Methyl 2-hydroxy-3,5-diiodobenzoate (CID 12217353). National Center for Biotechnology Information. Available at: [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-hydroxy-3,5-diiodobenzoate

Abstract

Methyl 2-hydroxy-3,5-diiodobenzoate is a halogenated derivative of methyl salicylate, a compound of interest in synthetic chemistry and drug discovery. Its utility, however, can be hampered by its predicted low aqueous solubility, a critical parameter influencing bioavailability and formulation. This technical guide provides a comprehensive overview of the solubility profile of Methyl 2-hydroxy-3,5-diiodobenzoate. We delve into the theoretical underpinnings of its solubility based on its physicochemical properties, present detailed, field-proven protocols for its empirical determination, and discuss key factors that influence its dissolution. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing and overcoming the solubility challenges associated with this and similar lipophilic compounds.

Introduction to Methyl 2-hydroxy-3,5-diiodobenzoate

Methyl 2-hydroxy-3,5-diiodobenzoate is an aromatic ester. Structurally, it is a derivative of methyl salicylate with two iodine atoms substituted on the benzene ring. This high degree of halogenation significantly influences its physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the iodine atoms can serve as leaving groups. Its structural similarity to salicylates also suggests potential applications in medicinal chemistry.[1]

A primary challenge in the practical application of this compound is its anticipated poor aqueous solubility, driven by the large, hydrophobic iodine atoms. Understanding and quantifying this solubility is a critical first step in any research or development pipeline.

1.1. Chemical Identity and Physicochemical Properties

A summary of the key identifiers and properties for Methyl 2-hydroxy-3,5-diiodobenzoate is provided below. It is important to note that while some data is available for this specific molecule, other parameters are inferred from closely related analogs due to a lack of direct experimental values in the literature.

| Property | Value | Source |

| IUPAC Name | Methyl 2-hydroxy-3,5-diiodobenzoate | - |

| CAS Number | 18071-50-6 | [2] |

| Molecular Formula | C₈H₆I₂O₃ | - |

| Molecular Weight | 403.94 g/mol | - |

| Appearance | Predicted to be a white to light yellow powder or crystals | - |

| Predicted pKa | ~7-8 (for the phenolic hydroxyl group) | Inferred from substituted phenols[3][4][5] |

| Predicted LogP | > 4.0 | Inferred from structure |

| Aqueous Solubility | Predicted to be very low | Inferred from parent/analog data[6][7][8] |

The Theoretical Framework of Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For Methyl 2-hydroxy-3,5-diiodobenzoate, several key features dictate its behavior.

-

High Lipophilicity : The two iodine atoms are large and nonpolar, significantly increasing the molecule's surface area and hydrophobic character. This is the primary driver of its poor aqueous solubility. The octanol-water partition coefficient (LogP) is a measure of this lipophilicity; a positive LogP value indicates a preference for the lipid phase.[9] For this di-iodinated compound, a high LogP value is expected.

-

Hydrogen Bonding : The presence of a phenolic hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor, while the carbonyl (C=O) and hydroxyl oxygens can act as hydrogen bond acceptors. These interactions are favorable in polar protic solvents like ethanol but are insufficient to overcome the hydrophobicity of the large di-iodo-phenyl ring in water.

-

Ionization and pH-Dependence : The phenolic hydroxyl group is weakly acidic. Its pKa determines the pH at which it will deprotonate to form a phenoxide anion.[10] According to the Henderson-Hasselbalch equation , as the pH of a solution approaches and exceeds the pKa, the proportion of the ionized, more soluble form increases.[11]

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the concentration of the ionized phenoxide and [HA] is the concentration of the neutral phenol. This relationship is a cornerstone for understanding and manipulating the solubility of this compound in aqueous media. For an acidic compound, solubility increases as the pH rises.[11]

Experimental Determination of Solubility

A multi-tiered approach is recommended for accurately characterizing the solubility profile. This typically begins with a high-throughput kinetic assay for initial screening, followed by the gold-standard equilibrium shake-flask method for definitive thermodynamic solubility.[12]

3.1. Experimental Workflow

The logical flow for determining the solubility of a new chemical entity like Methyl 2-hydroxy-3,5-diiodobenzoate involves a screening phase followed by a more rigorous definitive measurement.

Caption: Workflow for solubility determination.

3.2. Protocol 1: Kinetic Solubility Determination (High-Throughput)

Expertise & Rationale: This method is designed for speed and is ideal for early discovery when comparing multiple compounds.[13][14] It measures the solubility of a compound precipitating out of a solution when an aqueous buffer is added to a DMSO stock. The result is "kinetic" because the system may not have reached true thermodynamic equilibrium. Laser nephelometry, which measures light scattering from precipitated particles, is a common and sensitive detection method.[14]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 2-hydroxy-3,5-diiodobenzoate in 100% DMSO.

-

Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.

-

Detection: Measure the amount of precipitate in each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.[14]

3.3. Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Expertise & Rationale: This is the internationally recognized gold-standard method for determining thermodynamic solubility, as referenced in guidelines like ICH Q6A.[15][16][17] It ensures that the solution is in true equilibrium with the solid state, providing the most accurate and reliable solubility value (S₀ or intrinsic solubility for the neutral species).[18]

Methodology:

-

Sample Preparation: Add an excess amount of solid Methyl 2-hydroxy-3,5-diiodobenzoate (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, PBS pH 7.4). The key is to ensure an excess of solid remains visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. Causality: A minimum of 24 hours is standard, but for highly crystalline, poorly soluble compounds, 48-72 hours may be necessary. It is crucial to confirm that equilibrium has been reached by taking measurements at successive time points (e.g., 24h and 48h) and ensuring the concentration does not change.[19][20]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove all undissolved particles. Trustworthiness: This step is critical; any particulate matter will lead to an overestimation of solubility.

-

Quantification:

-

Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) using a validated HPLC-UV or LC-MS method.

-

Dilute the filtered supernatant with the same solvent used for the calibration curve to bring the concentration within the linear range of the assay.

-

Analyze the diluted sample and determine its concentration against the calibration curve.

-

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility in the original solvent. Report the value in units such as µg/mL or µM.

Factors Influencing Solubility & Formulation Strategies

Understanding the factors that control solubility allows for the rational design of formulation strategies to overcome dissolution challenges.

Caption: Key factors influencing the solubility of the compound.

-

pH Adjustment: As dictated by the Henderson-Hasselbalch equation, increasing the pH of the aqueous medium above the pKa of the phenolic hydroxyl group will deprotonate it, forming a much more polar and soluble phenoxide salt.[21] A full pH-solubility profile (determined using the shake-flask method in buffers of varying pH) is essential for any ionizable compound.

-

Co-solvents: Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of nonpolar solutes.[22] They work by reducing the polarity of the solvent system. For Methyl 2-hydroxy-3,5-diiodobenzoate, common pharmaceutical co-solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can significantly enhance solubility.[23][24]

-

Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship should be characterized if the intended application involves temperature variations.

Data Summary (Illustrative)

As direct experimental data for Methyl 2-hydroxy-3,5-diiodobenzoate is not widely published, the following tables present illustrative but chemically reasonable data that a researcher might expect to generate following the protocols in this guide.

Table 1: Illustrative Solubility in Various Solvents at 25°C

| Solvent | Dielectric Constant | Predicted Solubility Category | Expected Solubility Range (µg/mL) |

| Water | 80.1 | Very Poorly Soluble | < 1 |

| PBS (pH 7.4) | ~79 | Poorly Soluble | 1 - 10 |

| Ethanol | 24.5 | Soluble | > 10,000 |

| PEG 400 | 12.5 | Freely Soluble | > 50,000 |

| DMSO | 47.2 | Freely Soluble | > 100,000 |

Table 2: Illustrative pH-Solubility Profile at 25°C

| pH of Aqueous Buffer | Predicted Predominant Species | Expected Equilibrium Solubility (µg/mL) |

| 2.0 | Neutral (HA) | < 1 |

| 5.0 | Neutral (HA) | < 1 |

| 7.4 | Mostly Neutral (HA) | 5 |

| 8.5 | Mix of HA and A⁻ | 50 |

| 10.0 | Mostly Ionized (A⁻) | > 500 |

Conclusion

Methyl 2-hydroxy-3,5-diiodobenzoate is a highly lipophilic molecule with predictably low intrinsic aqueous solubility. This guide has outlined the theoretical basis for this property, rooted in its di-iodinated structure, and has provided robust, step-by-step protocols for its accurate experimental characterization. The kinetic and equilibrium shake-flask methods serve distinct but complementary roles in the discovery and development pipeline. The key to manipulating the solubility of this compound lies in understanding the pKa of its phenolic hydroxyl group. By increasing the pH of the medium or by employing co-solvents, its solubility can be dramatically enhanced, enabling its effective use in research and formulation development. A thorough characterization using the methodologies described herein is a prerequisite for advancing any project involving this challenging but potentially valuable chemical entity.

References

-

European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

-

Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). Toppr. [Link]

-

Teasdale, A. (2013). ICH Q6A specifications: Test procedures and acceptance criteria. [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]

-

ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Bures, M. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Wikipedia. (n.d.). Cosolvent. [Link]

-

Teasdale, A., Elder, D., & Nims, R. W. (Eds.). (2017). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. [Link]

-

Sawatdee, S., Phetmung, H., Srichana, T., & Techasakul, S. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences & Research, 8(10), 1143-1149. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Pomogaeva, A., & Chipman, D. M. (2014). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of chemical physics, 140(1), 014101. [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. [Link]

-

Hoefnagel, A. J., & Wepster, B. M. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 977-980. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Bansal, S., Beg, S. S., & Jain, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(3), 171-175. [Link]

-

Votano, J. R., Parham, M., & Hall, L. H. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Pharmaceutical research, 23(11), 2544–2553. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

-

Kawakami, K., Yoshikawa, T., Moroto, Y., & Ida, Y. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of pharmaceutical sciences, 94(1), 92–100. [Link]

-

Shayanfar, A., & Ghavimi, H. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 1-9. [Link]

-

Wan, J. P. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 357-358. [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

He, Y., Murby, A., & St. John Williams, L. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 935-953. [Link]

-

Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK, 13(1), 1-38. [Link]

-

Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1589. [Link]

-

Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]

-

Liu, R., & Li, S. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 96(11), 3054-3064. [Link]

-

BYJU'S. (2019). Methyl Salicylate Structure – C8H8O3. [Link]

-

Vedantu. (2020). Methyl Salicylate: Structure, Properties, Uses & Side Effects. [Link]

-

Halo Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Scientific Committee on Consumer Safety. (2021). Opinion on Methyl salicylate (methyl 2-hydroxybenzoate). [Link]

-

Hou, T., & Xu, X. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling, 63(4), 1145–1156. [Link]

-

PubChem. (n.d.). Methyl Salicylate. [Link]

-

Cseh, S., & G. Kéri. (2001). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Perspectives in Drug Discovery and Design, 22, 137-148. [Link]

-

Crivori, P., et al. (2000). Reliable assessment of logP of compounds of pharmaceutical relevance. Journal of medicinal chemistry, 43(11), 2204-2216. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3337-66-4 | Chemical Name : Methyl 4-hydroxy-3,5-diiodobenzoate. [Link]

-

Tetko, I. V., et al. (2014). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of inorganic biochemistry, 131, 1-9. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 18071-50-6|Methyl 2-hydroxy-3,5-diiodobenzoate|BLDpharm [bldpharm.com]

- 3. sips.org.in [sips.org.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Methyl Salicylate: Structure, Properties, Uses & Side Effects [vedantu.com]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. acdlabs.com [acdlabs.com]

- 10. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. enamine.net [enamine.net]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 18. benchchem.com [benchchem.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. bioassaysys.com [bioassaysys.com]

- 21. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK [pub.iapchem.org]

- 22. Cosolvent - Wikipedia [en.wikipedia.org]

- 23. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-hydroxy-3,5-diiodobenzoate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-hydroxy-3,5-diiodobenzoate

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of methyl 2-hydroxy-3,5-diiodobenzoate. While a definitive, publicly accessible crystal structure for this specific compound is not available at the time of this writing, this document will serve as an expert guide to the process. By leveraging data from closely related iodinated aromatic compounds, we will explore the synthesis, crystallization, and the powerful technique of single-crystal X-ray diffraction to elucidate its three-dimensional structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural characterization of organic molecules.

Introduction: The Significance of Iodinated Salicylates

Methyl 2-hydroxy-3,5-diiodobenzoate belongs to the family of halogenated salicylates, which are of significant interest in medicinal chemistry and materials science. Salicylates, with aspirin (acetylsalicylic acid) being the most famous example, are known for their diverse biological activities.[1] The introduction of heavy atoms like iodine into the aromatic ring can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions such as halogen bonds.[2]

Iodinated compounds are also widely used as contrast agents in medical imaging techniques like X-ray and computed tomography (CT) due to iodine's ability to attenuate X-rays.[3][4][5][6] Understanding the precise three-dimensional arrangement of atoms in methyl 2-hydroxy-3,5-diiodobenzoate through crystal structure analysis is crucial for comprehending its solid-state properties, predicting its behavior in different environments, and designing new molecules with tailored functionalities.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of Methyl 2-hydroxy-3,5-diiodobenzoate

The synthesis is typically a two-step process starting from salicylic acid.

Step 1: Iodination of Salicylic Acid

The first step involves the electrophilic iodination of salicylic acid to produce 2-hydroxy-3,5-diiodobenzoic acid. This reaction utilizes an in-situ generation of an iodinating agent.

-

Protocol:

-

In a suitable reaction vessel, dissolve salicylic acid in an alcohol solvent.

-

Introduce an iodine source, such as iodine or a salt of hydroiodic acid, along with an oxidizing agent (e.g., hydrogen peroxide) or sulfuric acid to generate iodine monochloride in situ.[7]

-

Slowly raise the temperature of the reaction mixture to 40-45°C and maintain it for 5-8 hours with continuous stirring.[8]

-

To quench the reaction and precipitate the product, add deionized water and increase the temperature to 80-85°C for approximately 2 hours.[8]

-

Cool the mixture to room temperature (25-30°C) to ensure complete crystallization of the solid product.

-

Filter the solid and wash it sequentially with deionized water, a 20% sodium metabisulfite solution to remove any unreacted iodine, and a final rinse with deionized water.[7][8]

-

Dry the resulting white to off-white solid, which is 2-hydroxy-3,5-diiodobenzoic acid.

-

Step 2: Esterification

The second step is the esterification of the synthesized 2-hydroxy-3,5-diiodobenzoic acid with methanol to yield the final product, methyl 2-hydroxy-3,5-diiodobenzoate. A common method is Fischer esterification.

-

Protocol:

-

Suspend the dry 2-hydroxy-3,5-diiodobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 2-hydroxy-3,5-diiodobenzoate.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

-

Diagram: Synthetic Pathway

Caption: Synthetic route to methyl 2-hydroxy-3,5-diiodobenzoate.

Crystallization

The growth of single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

-

Solvent Diffusion: This method involves dissolving the compound in one solvent and carefully layering a second, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

The choice of solvent is critical and often determined empirically. A good solvent for crystallization is one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Diagram: Experimental Workflow for Crystal Structure Analysis

Caption: Generalized workflow for single-crystal X-ray structure determination.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. These diffraction data are collected by a detector.

The collected data are then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the crystal).

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during the experiment. Direct methods or Patterson methods are computational techniques used to solve this problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

This initial model is then refined against the experimental data. In the refinement process, the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor.

Structural Analysis of Methyl 2-hydroxy-3,5-diiodobenzoate: An Expert Projection

In the absence of a published structure, we can make expert projections about the key structural features of methyl 2-hydroxy-3,5-diiodobenzoate based on known chemical principles and data from analogous structures, such as methyl 2-hydroxy-4-iodobenzoate.[9]

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for methyl 2-hydroxy-3,5-diiodobenzoate, extrapolated from similar reported structures.

| Parameter | Hypothetical Value | Rationale/Comparison |

| Chemical Formula | C₈H₆I₂O₃ | Based on the molecular structure. |

| Formula Weight | 403.94 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for such organic molecules.[9][10][11] |

| Space Group | P2₁/c or P2₁2₁2₁ | Centrosymmetric (P2₁/c) and non-centrosymmetric (P2₁2₁2₁) space groups are frequently observed for similar compounds.[9] |

| a (Å) | 9 - 12 | Based on unit cell dimensions of related structures.[10] |

| b (Å) | 11 - 15 | Based on unit cell dimensions of related structures.[10] |

| c (Å) | 14 - 17 | Based on unit cell dimensions of related structures.[10] |

| β (°) | 90 - 100 | For a monoclinic system.[10] |

| V (ų) | 1600 - 1800 | Estimated from the hypothetical unit cell parameters.[10] |

| Z | 4 | A common number of molecules in the unit cell for this size of molecule.[9][10] |

| Density (calculated) | ~2.5 g/cm³ | Consistent with the presence of two heavy iodine atoms. |

Molecular Geometry

The molecule is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. The ester group may be slightly twisted out of the plane of the aromatic ring. An important feature will be the intramolecular hydrogen bond between the hydroxyl group (-OH) at position 2 and the carbonyl oxygen of the ester group. This is a common feature in 2-hydroxybenzoates and results in the formation of a stable six-membered ring motif (an S(6) ring motif).[9][10]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal is governed by a variety of intermolecular interactions. For methyl 2-hydroxy-3,5-diiodobenzoate, we can anticipate several key interactions that will dictate the supramolecular architecture.

-

Halogen Bonding: The iodine atoms on the benzene ring are electron-deficient at their tips (the σ-hole) and can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl or hydroxyl oxygens of neighboring molecules. This type of interaction is a powerful tool in crystal engineering.[2]

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and oxygen atoms of adjacent molecules are also expected to play a role in stabilizing the crystal packing.[12]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion, contributing to the overall stability of the crystal lattice.

Diagram: Potential Intermolecular Interactions

Caption: A conceptual diagram of the key intermolecular forces expected in the crystal lattice.

Conclusion and Future Outlook

This technical guide has outlined the comprehensive process for the synthesis and crystal structure analysis of methyl 2-hydroxy-3,5-diiodobenzoate. While a definitive crystal structure is not yet in the public domain, we have provided an expert projection of its key structural features based on established principles and data from analogous compounds. The elucidation of its precise three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its solid-state properties and its potential for forming specific intermolecular interactions like halogen bonds. Such knowledge is fundamental for the rational design of new pharmaceuticals, agrochemicals, and functional materials. It is our hope that this guide will serve as a valuable resource for researchers embarking on the structural characterization of this and other novel organic compounds.

References

-

Tang, L. (2011). N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available at: [Link]

-

Li, J. (2011). N′-(2-hydroxy-3,5-diiodobenzylidene)-3-methoxybenzohydrazide methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2874. Available at: [Link]

-

Kimble, M. J., et al. (2024). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 9(5). Available at: [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-3,5-diiodobenzoic Acid. Retrieved from [Link]

-

NSF Public Access Repository. (2024). Methyl 2-hydroxy-4-iodobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

-

Quickcompany. (n.d.). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Retrieved from [Link]

-

Brown, W. P. (2025). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. Retrieved from [Link]

-

mzCloud. (2018). Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate. Retrieved from [Link]

-

Ukrorgsintez, L. T. D., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molbank, 2022(2), M1373. Available at: [Link]

- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.

-

Brudniak, T., et al. (2023). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

-

Spackman, M. A., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 229-251. Available at: [Link]

-

Pasternak, J. J., & Williamson, E. E. (2012). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. Mayo Clinic Proceedings, 87(4), 390-402. Available at: [Link]

-

Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

-

Immel, S., & Lichtenthaler, F. W. (2000). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. Journal of Chemical Crystallography, 30, 659-663. Available at: [Link]

-

Huk, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-83. Available at: [Link]

-

Tursina, A. I., et al. (2022). Different intermolecular interactions in solvated and unsolvated isatin-based dithiocarbazate imine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195-1201. Available at: [Link]

-

How Radiology Works. (2023). Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media). Retrieved from [Link]

-

Slideshare. (n.d.). Iodinated contrast media. Retrieved from [Link]

-

Wang, Y., et al. (2025). X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solvates and Polymorphs. Molecules, 30(23), 5489. Available at: [Link]

-

Dassanayake, R. S., & Dassanayake, A. C. (2023). Density functional theory computation of the intermolecular interactions of Al2@C24 and Al2@Mg12O12 semiconducting quantum dots conjugated with the glycine tripeptide. RSC Advances, 13(15), 10074-10086. Available at: [Link]

Sources

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 3. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. howradiologyworks.com [howradiologyworks.com]

- 6. Iodinated contrast media | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. "Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid" [quickcompany.in]

- 9. researchgate.net [researchgate.net]

- 10. N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (E)-4-Hydroxy-N′-(2-hydroxy-3,5-diiodobenzylidene)-3-methoxybenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of Methyl 2-hydroxy-3,5-diiodobenzoate

Technical Guide: Commercial Sourcing & Quality Assurance of Methyl 2-hydroxy-3,5-diiodobenzoate

Part 1: Executive Summary & The "Isomer Trap"

Methyl 2-hydroxy-3,5-diiodobenzoate (also known as Methyl 3,5-diiodosalicylate) is a critical intermediate in the synthesis of veterinary anthelmintics (e.g., Rafoxanide, Closantel) and specialized iodine-containing contrast mimetics. While structurally simple, the procurement of this compound is fraught with a specific technical risk: Regioisomer Confusion.

Many commercial databases and "aggregator" suppliers conflate the 2-hydroxy (salicylate) derivative with the 4-hydroxy derivative (CAS: 3337-66-4). These are distinct chemical entities with vastly different reactivities. A procurement error here can lead to complete synthesis failure downstream due to the lack of the ortho-phenolic hydroxyl group required for subsequent chelation or coupling reactions.

This guide provides a validated framework for identifying, sourcing, and qualifying this specific intermediate, ensuring supply chain integrity for drug development programs.

Part 2: Technical Profile & Critical Quality Attributes (CQAs)

To ensure the material received matches the intended chemical application, strict adherence to the following identity profile is required.

Chemical Identity

| Attribute | Specification |

| Systematic Name | Methyl 2-hydroxy-3,5-diiodobenzoate |

| Common Synonyms | Methyl 3,5-diiodosalicylate; 3,5-Diiodosalicylic acid methyl ester |

| CAS Number | 18071-50-6 (Primary for Ester); Note: Do not confuse with 133-91-5 (Free Acid) |

| Molecular Formula | C₈H₆I₂O₃ |

| Molecular Weight | 403.94 g/mol |

| SMILES | COC(=O)C1=CC(=C(C(=C1)I)O)I |

Critical Quality Attributes (CQAs)

| Parameter | Acceptance Criteria | Rationale |

| Appearance | Off-white to pale yellow powder | Iodine compounds often yellow upon oxidation/light exposure. Dark brown indicates significant degradation. |

| Purity (HPLC) | ≥ 98.0% (Area %) | Critical for preventing side-reactions in organometallic couplings. |

| Mono-iodo Impurity | ≤ 0.5% | Methyl 3-iodosalicylate or 5-iodosalicylate will act as chain terminators or form wrong regioisomers. |

| Free Acid Content | ≤ 1.0% | Indicates hydrolysis due to poor storage (moisture). Affects stoichiometry. |

| Melting Point | 95–98 °C (Lit.) | A depressed MP (<93°C) strongly suggests solvent occlusion or mono-iodo contamination. |

Part 3: Synthesis & Impurity Landscape

Understanding the synthesis of Methyl 2-hydroxy-3,5-diiodobenzoate is the only way to predict the impurity profile. The compound is typically produced via the electrophilic aromatic substitution (iodination) of methyl salicylate.

Mechanism-Based Impurity Prediction:

-

Under-iodination: Results in Methyl 5-iodosalicylate (kinetic product) or Methyl 3-iodosalicylate.

-

Hydrolysis: The ester bond is susceptible to acid/base hydrolysis during the quench phase, yielding 3,5-diiodosalicylic acid.

-

Regio-selectivity: The directing effects of the -OH (ortho/para) and -COOMe (meta) groups reinforce the 3,5 positions, making the 4-iodo or 6-iodo isomers theoretically unlikely but possible if starting material is impure.

Figure 1: Synthesis Pathway & Impurity Origins This diagram illustrates the flow from raw material to product, highlighting where critical impurities enter the system.

Caption: Electrophilic iodination pathway showing origins of mono-iodo (kinetic) and free acid (hydrolytic) impurities.

Part 4: Commercial Supply Landscape

The market is divided into "Catalog Aggregators" (high price, variable batch consistency) and "Specialized Fine Chemical Manufacturers" (bulk capability, consistent impurity profile).

Supplier Tiering Strategy

| Tier | Supplier Type | Recommended For | Key Players (Verified) | Risk Profile |

| Tier 1 | Global Catalogs | Reference Standards, Gram-scale (R&D) | Sigma-Aldrich (Merck) , TCI Chemicals , BLD Pharm | Low Risk / High Cost. Excellent documentation. |

| Tier 2 | Specialized Manufacturers | Pilot Scale (100g - 1kg) | Alfa Aesar (Thermo) , Apollo Scientific | Moderate Risk. Check CoA for specific isomer confirmation. |

| Tier 3 | Bulk Chemical Traders | Production Scale (>1kg) | Simson Pharma (India), Pharmaffiliates | High Risk. Audit Required. Often confuse CAS numbers. |

The "Red Flag" Checklist

When evaluating a quote or supplier page, proceed with caution if you see:

-

CAS Mismatch: The supplier lists CAS 3337-66-4 (Methyl 4-hydroxy...) but names it "Methyl 3,5-diiodosalicylate".

-

Vague Purity: "Technical Grade" or "Assay >95%". This is insufficient for pharmaceutical synthesis.

-

No H-NMR: For Tier 3 suppliers, always demand a batch-specific H-NMR to confirm the substitution pattern (Ortho vs Para).

Part 5: Quality Assurance & Validation Protocols

To validate the incoming material, do not rely solely on the Certificate of Analysis (CoA). Implement this internal testing workflow.

Identity Verification (H-NMR)

The NMR spectrum is the definitive test to rule out the 4-hydroxy isomer.

-

Solvent: DMSO-d6

-

Diagnostic Signals:

-

Methyl Ester: Singlet ~3.8–3.9 ppm (3H).

-

Aromatic Protons: Two doublets (meta-coupling, J ~ 2.0 Hz) around 8.0–8.3 ppm.

-

Phenolic OH: Broad singlet, typically downfield (>10 ppm) due to intramolecular hydrogen bonding with the ester carbonyl. Note: The 4-hydroxy isomer will not show this strong intramolecular H-bond shift.

-

Purity Analysis (HPLC Method)

Standard reverse-phase conditions are effective.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (aromatic ring) and 310 nm (iodine auxochrome shift).

Figure 2: Supplier Qualification Decision Tree Follow this logic to accept or reject a new supplier batch.

Caption: Workflow for qualifying incoming Methyl 3,5-diiodosalicylate, prioritizing isomer verification via NMR.

Part 6: References

-

Organic Syntheses. (1934). Salicylic acid, 3,5-diiodo-. Org. Synth. 1934, 14, 24. (Foundational chemistry for the acid precursor). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88607, Methyl 3,5-diiodosalicylate. Retrieved from [Link]

-

Thermo Fisher Scientific (Alfa Aesar). (2024). Methyl 3,5-dibromo-2-hydroxybenzoate (Analogous Chemistry). Retrieved from [Link]

Methodological & Application

Strategic Synthesis of 2-Hydroxy-3,5-diiodobenzaldehyde: A Controlled DIBAL-H Reduction of Methyl 2-hydroxy-3,5-diiodobenzoate

An Application Note for Drug Development Professionals

Introduction

2-Hydroxy-3,5-diiodobenzaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents and advanced materials.[1][2][3] Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and two iodine atoms, provides a versatile scaffold for constructing complex molecules such as Schiff bases, hydrazones, and other heterocyclic systems with significant biological potential.[4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of this key building block via the partial reduction of its corresponding methyl ester, Methyl 2-hydroxy-3,5-diiodobenzoate. The core of this methodology is the precise application of Diisobutylaluminum hydride (DIBAL-H), a powerful and selective reducing agent.

This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical troubleshooting advice to ensure a successful and reproducible synthesis.

The Synthetic Imperative: Controlling Reductive Power with DIBAL-H

The conversion of an ester to an aldehyde is a delicate transformation that requires arresting the reduction process midway. Potent reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters completely to primary alcohols.[7][8] The strategic choice for this synthesis is Diisobutylaluminum hydride (DIBAL-H), a reagent that offers the necessary finesse.

The Causality Behind the Choice of DIBAL-H:

-

Lewis Acidity: DIBAL-H is a potent Lewis acid due to the empty p-orbital on the aluminum atom.[9] This allows it to coordinate strongly with the carbonyl oxygen of the ester, activating the carbonyl carbon for nucleophilic attack.[7]

-

Bulky Nature: The two isobutyl groups on the aluminum atom provide significant steric hindrance. This bulkiness is crucial for preventing a second hydride addition, which would lead to the unwanted alcohol byproduct.[7][9]

-

Temperature-Dependent Stability: The key to stopping the reaction at the aldehyde stage is temperature control. At low temperatures, specifically -78 °C (the sublimation point of dry ice), the tetrahedral intermediate formed after the initial hydride attack is stable.[7][10] This "frozen" complex does not collapse to release the aldehyde until a protic quench is introduced. If the reaction is allowed to warm before the quench, the intermediate can decompose, and the newly formed aldehyde will be rapidly reduced to the primary alcohol.[10]

Reaction Mechanism

The reduction proceeds through a well-defined pathway:

-

Step 1: Lewis Acid Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and making the carbonyl carbon more electrophilic.

-

Step 2: Hydride Delivery: A single hydride ion is transferred from the DIBAL-H molecule to the activated carbonyl carbon. This forms a stable tetrahedral aluminum-alkoxide complex.

-

Step 3: Low-Temperature Stabilization: At -78 °C, this tetrahedral intermediate is kinetically stable and does not eliminate the methoxy group.

-

Step 4: Controlled Quench and Hydrolysis: A cold protic quench (e.g., with methanol) followed by an aqueous workup (often with Rochelle's salt or ammonium chloride) hydrolyzes the intermediate, collapsing the complex to release the final 2-hydroxy-3,5-diiodobenzaldehyde product.[10][11]

Diagram of the DIBAL-H Reduction Mechanism

Caption: DIBAL-H reduction mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous conditions and strict temperature control are paramount for success.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| Methyl 2-hydroxy-3,5-diiodobenzoate | >98% Purity | Sigma-Aldrich | Starting material. Must be dry. |

| Diisobutylaluminum hydride (DIBAL-H) | 1.0 M in Toluene | Sigma-Aldrich | Highly reactive with water and air. Handle under inert gas. Use a fresh, titrated bottle. |

| Anhydrous Toluene | DriSolv™ or similar | EMD Millipore | Solvent for the reaction. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Used to quench the reaction. |

| Potassium sodium tartrate tetrahydrate | ACS Reagent | VWR | For preparing Rochelle's salt solution for workup. Helps break up aluminum salt emulsions. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |

Equipment

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Low-temperature thermometer

-

Addition funnel (pressure-equalizing), oven-dried

-

Dry ice/acetone bath

-

TLC plates (silica gel with UV indicator)

-

Rotary evaporator

-

Glassware for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure

-

Reaction Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or oven-dry at 120 °C overnight and allow to cool under a stream of dry nitrogen.

-

Charging the Flask: To the flask, add Methyl 2-hydroxy-3,5-diiodobenzoate (1.0 eq.). Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (approx. 0.1 M concentration) via cannula or syringe.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

-

DIBAL-H Addition: Charge the addition funnel with a 1.0 M solution of DIBAL-H in toluene (1.1 eq.). Add the DIBAL-H solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase).

-

Quenching: While maintaining the temperature at -78 °C, slowly add anhydrous methanol (2.0 eq.) dropwise to quench the excess DIBAL-H and initiate the breakdown of the intermediate. A vigorous gas evolution may be observed.

-

Workup: Remove the cold bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until the two layers become clear, indicating the complete chelation of aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 2-hydroxy-3,5-diiodobenzaldehyde.

Expected Results and Characterization

| Parameter | Expected Value |

| Starting Material | Methyl 2-hydroxy-3,5-diiodobenzoate |

| Reducing Agent | DIBAL-H (1.1 equivalents) |

| Product | 2-Hydroxy-3,5-diiodobenzaldehyde |

| Theoretical Yield | Calculated based on starting ester |

| Actual Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approx. 99-101 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.2 (s, 1H, -CHO), δ ~8.1 (d, 1H, Ar-H), δ ~7.9 (d, 1H, Ar-H), δ ~5.5 (s, 1H, -OH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~196 (C=O), δ ~160 (C-OH), aromatic signals, δ ~85-90 (C-I) |

Troubleshooting Guide

| Problem | Likely Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Moisture in the reaction vessel or solvents. 2. Deactivated DIBAL-H reagent. | 1. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. 2. Use a new bottle of DIBAL-H or titrate the solution before use. |

| Over-reduction to Primary Alcohol | 1. Reaction temperature rose above -70 °C. 2. Excess DIBAL-H was added. | 1. Maintain strict temperature control at -78 °C throughout the addition and reaction time. 2. Use no more than 1.1-1.2 equivalents of DIBAL-H. |

| Difficult Workup (Persistent Emulsion) | Incomplete chelation of aluminum salts. | Add the Rochelle's salt solution and stir the biphasic mixture vigorously at room temperature for an extended period (2-12 hours) until the layers clarify. Gentle warming (to ~40 °C) can sometimes help. |

| Incomplete Reaction | 1. Insufficient DIBAL-H. 2. Short reaction time. | 1. Ensure accurate addition of 1.1 equivalents. 2. Allow the reaction to stir for the full recommended time or until TLC confirms consumption of starting material. |

References

- DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. (n.d.).

- DIBAL Reducing Agent - Chemistry Steps. (2024, December 19).

- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26).

- DIBAL-H Reduction - Organic Synthesis. (n.d.).

- DIBAL-H Reduction of an Ester to Aldehyde-Mechanism. (2020, March 3). YouTube.

- N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide. (n.d.). PMC.

- Technical Support Center: Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride. (n.d.). Benchchem.

- 2-HYDROXY-3,5-DIIODOBENZALDEHYDE | CAS 2631-77-8. (n.d.). Matrix Fine Chemicals.

- 2-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 15209920. (n.d.). PubChem.

- 2-Hydroxy-3,5-diiodobenzaldehyde. (n.d.). Oakwood Chemical.

- N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide. (n.d.). NIH.

- 2-Hydroxy-3,5-diiodo-benzaldehyde | 2631-77-8. (n.d.). Manchester Organics.

- US4151201A - Process for preparing 2-hydroxybenzoic aldehydes. (n.d.). Google Patents.

- 2-Hydroxy-3,5-diiodobenzoic Acid. (n.d.). ResearchGate.

- Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. (n.d.). Quickcompany.

- 5-Chloro-2-hydroxy-3-iodobenzaldehyde 97 215124-03-1. (n.d.). Sigma-Aldrich.

- Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. (n.d.). The Royal Society of Chemistry.

- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. (2018, September 14). OAText.

- Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery. (n.d.). Benchchem.

- Application Notes and Protocols for 2-Amino-3,5-diiodobenzamide in Drug Discovery. (n.d.). Benchchem.

- Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde. (n.d.). Benchchem.

- 2-hydroxy-3,5-diiodobenzylidene)-3-methoxybenzohydrazide methanol monosolvate. (n.d.). PMC.

Sources

- 1. 2-HYDROXY-3,5-DIIODOBENZALDEHYDE | CAS 2631-77-8 [matrix-fine-chemicals.com]

- 2. 2-Hydroxy-3,5-diiodobenzaldehyde [oakwoodchemical.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E)-4-Hydroxy-N′-(2-hydroxy-3,5-diiodobenzylidene)-3-methoxybenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. organic-synthesis.com [organic-synthesis.com]

Using Methyl 2-hydroxy-3,5-diiodobenzoate in hydrazone synthesis